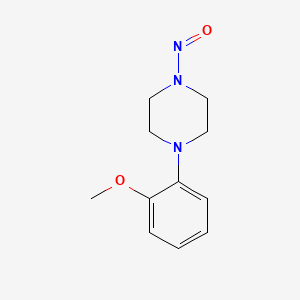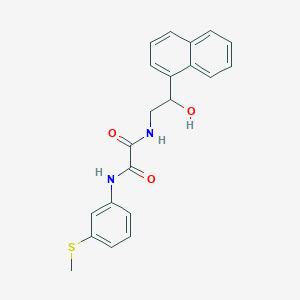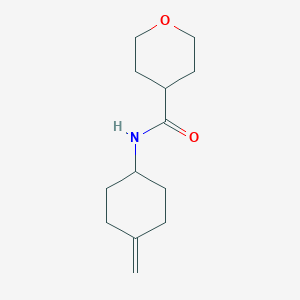
N-(4-methylidenecyclohexyl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylidenecyclohexyl)oxane-4-carboxamide, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that has gained popularity in recent years. It is a derivative of Ketamine, which is used as an anesthetic in both humans and animals. MXE is a research chemical that has not been approved for human consumption, and its use is illegal in many countries. In Synthesis Method MXE is synthesized by reacting 3-methyl-2-butanone with cyclohexylamine in the presence of sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to form N-(cyclohexyl)-N-(3-methyl-2-oxobutyl) carbamate, which is then treated with hydrochloric acid to form MXE. Scientific Research Application MXE is mainly used in scientific research to study its effects on the central nervous system. It is used as a model drug to study the effects of dissociative anesthetics on the brain. Researchers are interested in studying the mechanism of action of MXE to understand how it affects the brain and how it can be used to develop new drugs for the treatment of various neurological disorders. Mechanism of Action MXE acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. MXE binds to the NMDA receptor and blocks its activity, leading to a dissociative state. This dissociative state is characterized by a loss of sensory perception, altered perception of time and space, and a feeling of detachment from the environment. Biochemical and Physiological Effects MXE has been shown to produce a range of biochemical and physiological effects in animal studies. It has been found to increase heart rate and blood pressure, decrease body temperature, and cause respiratory depression. MXE has also been shown to produce neurotoxic effects in rats, leading to cell death in certain areas of the brain. Advantages and Limitations for Lab Experiments MXE has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, making it a useful tool for studying the role of the NMDA receptor in the brain. MXE is also relatively easy to synthesize, making it readily available for research purposes. However, MXE has several limitations, including its potential for abuse and its illegal status in many countries. MXE is also highly toxic, and researchers must take precautions to ensure their safety when working with the drug. Future Directions There are several future directions for research on MXE. One area of interest is the development of new drugs based on the structure of MXE. Researchers are also interested in studying the long-term effects of MXE on the brain and its potential for neuroprotection. Another area of interest is the use of MXE in the treatment of various neurological disorders, such as depression and anxiety. Conclusion In conclusion, MXE is a dissociative anesthetic drug that has gained popularity in recent years. It is mainly used in scientific research to study its effects on the central nervous system. MXE acts on the NMDA receptor in the brain, leading to a dissociative state characterized by a loss of sensory perception and altered perception of time and space. MXE has several advantages for lab experiments, including its potency and selectivity, but also has several limitations, including its potential for abuse and toxicity. There are several future directions for research on MXE, including the development of new drugs based on its structure and the study of its long-term effects on the brain.
科学的研究の応用
Synthesis Methodologies
One-pot, three-component protocols have been developed for the efficient synthesis of complex molecules, such as indolyl-4H-chromene-3-carboxamides, which exhibit antioxidant and antibacterial properties. These protocols leverage catalysts like DABCO to facilitate Knoevenagel condensation and nucleophilic substitution processes, demonstrating broad substrate scopes and high product yields (Chitreddy V. Subbareddy & S. Sumathi, 2017). Similarly, double ortho-C-H activation and annulation of benzamides with aryl alkynes have been employed to synthesize polycyclic heteroaromatics, highlighting a novel route to complex molecular structures (Jian Li et al., 2019).
Pharmacological Studies
Research on anticonvulsant enaminones has led to the determination of crystal structures for compounds exhibiting significant anticonvulsant activity. These studies have provided insights into the structural bases for their pharmacological effects (M. Kubicki et al., 2000). In another study, the synthesis and evaluation of fluorine-18-labeled 5-HT1A antagonists were conducted, contributing to the development of novel imaging agents for receptor mapping, showcasing the integration of synthetic chemistry in advancing neuropharmacology (L. Lang et al., 1999).
Material Science
Copolymers incorporating cyclohexane derivatives have been synthesized and characterized, revealing properties like unusual helical pitch and improved mechanical properties, underscoring the potential for creating advanced materials with tailored features (N. Murthy & R. Bray, 2003).
特性
IUPAC Name |
N-(4-methylidenecyclohexyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-2-4-12(5-3-10)14-13(15)11-6-8-16-9-7-11/h11-12H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOXHNVFWREGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)
![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)
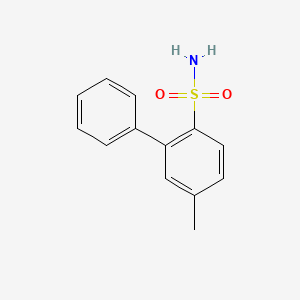
![4-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2758097.png)
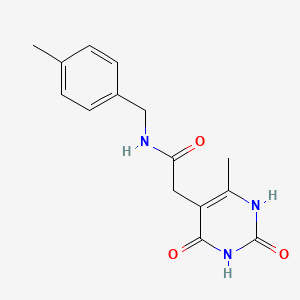
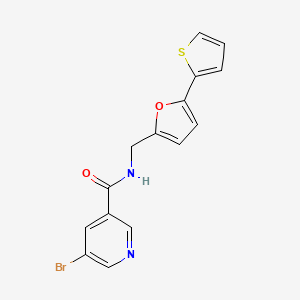
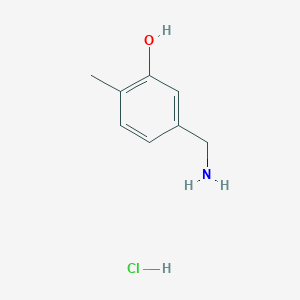
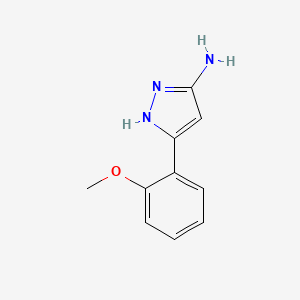
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)
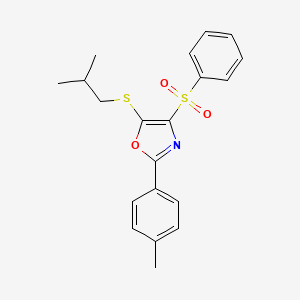
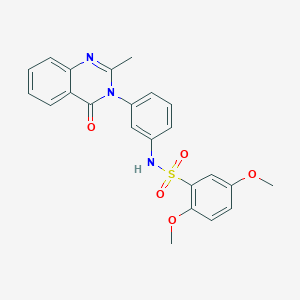
![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)
